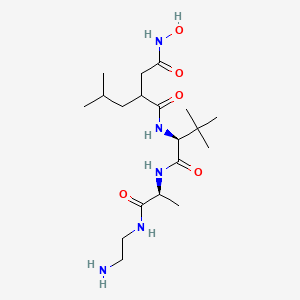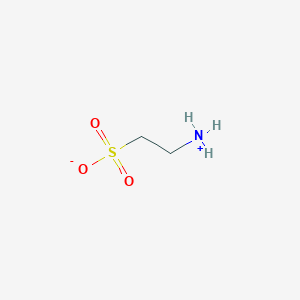
PGE1 アルコール
概要
説明
プロスタグランジンE1アルコール、別名(11α,13E,15S)-1,11,15-トリヒドロキシプロスト-13-エン-9-オンは、プロスタグランジンE1の誘導体です。プロスタグランジンは、動物においてさまざまなホルモン様効果を持つ、生理学的に活性な脂質化合物群です。 プロスタグランジンE1アルコールは、その血管拡張作用で知られており、勃起不全の治療や新生児における動脈管の開存維持など、さまざまな医療用途で用いられています .
2. 製法
合成経路と反応条件: プロスタグランジンE1アルコールの合成は、ジホモ-γ-リノレン酸から始まり、いくつかの段階を踏みますある方法では、プロスタグランジンE1を乳糖と第3級ブチルアルコールの溶液に溶解し、有機酸バッファーでpHを調整し、製剤を凍結させてから乾燥させて安定な生成物を得ます .
工業生産方法: プロスタグランジンE1アルコールの工業生産は、通常、上記と同様の方法を用いた大規模合成で行われます。 製品の安定性に影響を与える主なパラメーターには、乳糖希釈剤のレベル、見かけのpH、水分含有量、処理中の第3級ブチルアルコールなどの共溶媒の使用などがあります .
科学的研究の応用
Prostaglandin E1 Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other prostaglandin derivatives.
Biology: Studied for its role in cell signaling and inflammation.
Medicine: Used in the treatment of erectile dysfunction and maintaining ductus arteriosus patency in neonates.
Industry: Employed in the formulation of pharmaceuticals and as a research tool in drug development
作用機序
プロスタグランジンE1アルコールは、環状アデノシンモノホスファート(cAMP)の産生を増加させることでその効果を発揮し、血管平滑筋細胞へのカルシウムの流入を抑制します。これにより、平滑筋の弛緩と血管拡張が起こります。 勃起不全の治療では、陰茎海綿体における平滑筋の弛緩を促進し、血流の増加と勃起につながります .
類似化合物:
プロスタグランジンE2: 血管拡張作用が似ていますが、受容体親和性が異なる別のプロスタグランジンです。
プロスタグランジンF2α: 分娩誘発や産後出血の抑制における役割で知られています。
プロスタグランジンI2(プロスタサイクリン): 主に血小板凝集の阻害と血管拡張に関与しています。
独自性: プロスタグランジンE1アルコールは、その特定のヒドロキシル化パターンと強力な血管拡張作用によりユニークであり、急速な血管拡張が必要とされる医療用途に特に役立ちます .
生化学分析
Biochemical Properties
Prostaglandin E1 alcohol can be much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Prostaglandin E1 alcohol has multiple effects on the peripheral vascular system, including increasing peripheral blood flow, modulating the fibrinolytic system, inhibiting platelet aggregation, vasodilation, cytoprotection, and angiogenesis . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Prostaglandin E1 alcohol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse physiological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin E1 alcohol change over time. The stability of Prostaglandin E1 alcohol in storage and in vivo is discounted . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Prostaglandin E1 alcohol vary with different dosages in animal models . High doses of Prostaglandin E1 alcohol can lead to toxic or adverse effects .
Metabolic Pathways
Prostaglandin E1 alcohol is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Prostaglandin E1 alcohol is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Prostaglandin E1 alcohol affects its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E1 Alcohol involves several steps, starting from dihomo-γ-linolenic acidOne method involves dissolving Prostaglandin E1 in a solution of lactose and tertiary butyl alcohol, adjusting the pH with an organic acid buffer, freezing the formulation, and then drying it to obtain a stable product .
Industrial Production Methods: Industrial production of Prostaglandin E1 Alcohol typically involves large-scale synthesis using similar methods as described above. The key parameters affecting product stability include the level of lactose diluent, the apparent pH, moisture content, and the use of co-solvents like tertiary butyl alcohol during processing .
化学反応の分析
反応の種類: プロスタグランジンE1アルコールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をケトンまたはアルデヒドに変換します。
還元: ケトンをヒドロキシル基に還元します。
置換: ヒドロキシル基を他の官能基で置き換えます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。
置換: 酸性または塩基性触媒を含む条件。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたプロスタグランジンE1アルコールのさまざまな誘導体があり、これらは異なる生物活性を持つ可能性があります .
4. 科学研究への応用
プロスタグランジンE1アルコールは、科学研究において幅広い用途があります。
化学: 他のプロスタグランジン誘導体の合成のための出発物質として使用されます。
生物学: 細胞シグナル伝達と炎症における役割について研究されています。
医学: 勃起不全の治療と新生児における動脈管の開存維持に使用されます。
類似化合物との比較
Prostaglandin E2: Another prostaglandin with similar vasodilatory properties but different receptor affinities.
Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.
Prostaglandin I2 (Prostacyclin): Primarily involved in inhibiting platelet aggregation and vasodilation.
Uniqueness: Prostaglandin E1 Alcohol is unique due to its specific hydroxylation pattern and its potent vasodilatory effects, making it particularly useful in medical applications where rapid vasodilation is required .
特性
IUPAC Name |
(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-18,20-22,24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCOGHTKXUQKW-KOAZGICHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234163 | |
| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21562-57-2 | |
| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21562-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TR4161 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021562572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of PGE1 alcohol and what downstream effects does its binding elicit?
A1: PGE1 alcohol primarily targets the E-prostanoid (EP) receptors, specifically exhibiting agonistic activity at EP2 and EP4 receptors [, , , , , ]. Binding to EP2/EP4 receptors activates downstream signaling pathways, primarily through the Gαs protein and subsequent stimulation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels [, , , , ]. This increase in cAMP can then modulate various cellular processes, including cell proliferation, apoptosis, cytokine production, and immune cell function, depending on the cell type and context.
Q2: How does the activity of PGE1 alcohol differ from that of the endogenous ligand PGE2?
A2: While both PGE1 alcohol and PGE2 can activate EP2 and EP4 receptors, PGE1 alcohol demonstrates a distinct functional selectivity profile. Research suggests that PGE2 is the most potent activator of Gαs signaling among a panel of tested EP4 ligands, including PGE1 alcohol []. This implies that PGE1 alcohol may elicit a qualitatively different downstream response compared to PGE2 despite activating the same receptor subtypes.
Q3: What evidence supports the role of EP4 in mediating the effects of PGE1 alcohol?
A3: Studies utilizing highly selective EP4 antagonists like L-161,982, as well as EP4 receptor knockdown experiments using RNA interference, have demonstrated the specific involvement of EP4 in mediating PGE1 alcohol's effects on ERK phosphorylation and cell proliferation in colon cancer cells [].
Q4: What is the role of the EP2 receptor in mediating PGE1 alcohol's effects?
A4: Research suggests that EP2 is involved in mediating the inhibitory effects of PGE1 alcohol on dendritic cell function. Specifically, PGE1 alcohol, alongside the selective EP2 agonist butaprost, inhibited major histocompatibility complex class II expression and enhanced interleukin-10 production in these cells [].
Q5: How does PGE1 alcohol influence the development of allergic airway inflammation?
A5: Studies suggest that PGE1 alcohol can suppress allergic airway inflammation by inhibiting the activation of group 2 innate lymphoid cells (ILC2s) []. This inhibitory effect is mediated through the EP4 receptor and involves the suppression of GATA3 and ST2 expression, crucial factors for ILC2 activation [].
Q6: How does PGE1 alcohol affect the progression of cancer?
A6: The role of PGE1 alcohol in cancer progression appears to be complex and context-dependent. While some studies indicate its potential to promote cancer cell proliferation via EP4 activation [], others suggest that it might inhibit fibrotic responses induced by TGF-β1 in lung cancer cells, potentially hindering certain aspects of cancer progression [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)





![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)




